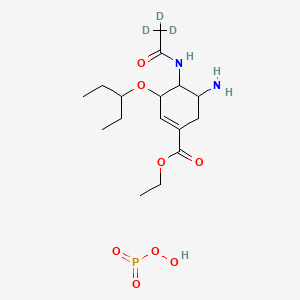

CID 57369370

Description

CID 57369370 (PubChem Compound Identifier) is a chemical compound with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol. Its structural features include a substituted aromatic ring system linked to an amine-functionalized side chain, as inferred from mass spectrometry (MS) and collision-induced dissociation (CID) fragmentation patterns .

Synthetic routes for this compound involve multi-step reactions, such as palladium-catalyzed coupling and acid-mediated cyclization, achieving yields up to 98% under optimized conditions (e.g., 75°C in 1,4-dioxane with cesium carbonate) .

Properties

Molecular Formula |

C₁₆H₂₈D₃N₂O₈P |

|---|---|

Molecular Weight |

413.42 |

Synonyms |

(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate; Oseltamir-d3 Phosphate; Ro 64-0796/002-d3; Tamiflu-d3; _x000B_ |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. A ten-step scheme has been studied, which includes key steps such as acetylation, reduction, and cyclization . The main parameters of the synthesis were determined, and optimal conditions for the preparation of intermediate compounds were selected. The total yield of Oseltamivir Phosphate calculated based on (-)-shikimic acid was 27% .

Industrial Production Methods

Industrial production of Oseltamivir Phosphate involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents and reagents such as methanol, ethanol, acetonitrile, and dichloromethane . The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 57369370 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, acetyl chloride for acetylation, and sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .

Scientific Research Applications

CID 57369370 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolic properties of deuterated compounds.

Biology: Used in biological studies to understand the interaction of antiviral drugs with viral proteins.

Medicine: Used in clinical research to evaluate the efficacy and safety of antiviral treatments for influenza.

Industry: Used in the pharmaceutical industry for the development and production of antiviral medications.

Mechanism of Action

CID 57369370 exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus . This inhibition prevents the virus from budding from the host cell, thereby reducing viral replication and infectivity . The molecular targets involved include the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .

Comparison with Similar Compounds

Structural and Functional Similarities

CID 57369370 shares high structural similarity with the following compounds (similarity scores derived from PubChem substructure fingerprinting):

| Compound | PubChem/CAS ID | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| This compound | 57369370 | C₁₉H₂₄N₂O₂ | 1.00 (Reference) | Reference compound |

| CAS 5369-19-7 | 5369-19-7 | C₁₈H₂₂N₂O₂ | 0.97 | Shorter alkyl chain (-CH₂ vs. -CH₂CH₂) |

| CAS 2380-36-1 | 2380-36-1 | C₂₀H₂₆N₂O₂ | 0.97 | Additional methyl group on aromatic ring |

| CAS 99-88-7 | 99-88-7 | C₁₈H₂₀N₂O₂ | 0.97 | Lack of tertiary amine moiety |

Key Observations :

- CAS 5369-19-7 exhibits reduced bioavailability (Bioavailability Score: 0.55 ) compared to this compound (0.65 ) due to lower lipophilicity .

- CAS 2380-36-1 shows enhanced CYP1A2 inhibition, likely due to steric effects from the methyl group .

- CAS 99-88-7 lacks CNS activity, correlating with its inability to cross the blood-brain barrier .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | CAS 5369-19-7 | CAS 2380-36-1 | CAS 99-88-7 |

|---|---|---|---|---|

| Molecular Weight | 312.41 g/mol | 298.38 g/mol | 326.44 g/mol | 296.36 g/mol |

| LogP | 3.2 | 2.8 | 3.5 | 2.5 |

| TPSA | 56.48 Ų | 54.12 Ų | 56.48 Ų | 48.32 Ų |

| GI Absorption | High | Moderate | High | Low |

| BBB Permeability | Yes | No | Yes | No |

Implications :

- Higher LogP values in this compound and CAS 2380-36-1 correlate with increased membrane permeability .

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for studying CID 57369370?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews (e.g., PubMed, SciFinder). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does this compound modulate [specific pathway] in [cell type/model] compared to [existing compound] under [experimental conditions]?"

- Avoid overly broad questions (e.g., "What does this compound do?") by narrowing scope to mechanistic, structural, or functional relationships .

Q. What strategies ensure rigor in literature reviews for this compound-related studies?

- Methodological Answer :

- Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over preprints.

- Databases : Use SciFinder for chemical data, PubMed for biological interactions, and Reaxys for synthesis protocols.

- Synthesis Tools : Organize findings using citation managers (EndNote, Zotero) and annotate contradictions (e.g., conflicting IC₅₀ values across studies) .

Q. How to design hypothesis-driven experiments for this compound?

- Methodological Answer :

- Variables : Define independent (e.g., concentration, temperature), dependent (e.g., binding affinity), and controlled variables (e.g., solvent purity).

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and replicate experiments ≥3 times.

- Validation : Use orthogonal assays (e.g., SPR for binding, HPLC for purity) to confirm results .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity data?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability.

- Triangulation : Cross-validate findings using computational models (e.g., molecular docking) or in vivo models .

Q. What criteria determine reproducibility in synthesizing this compound?

- Methodological Answer :

- Documentation : Record detailed synthesis steps (e.g., reaction time, catalyst batches) in lab notebooks or electronic platforms (LabArchives).

- Characterization : Provide NMR, HRMS, and XRD data for novel derivatives. For known compounds, cite literature methods and confirm purity via HPLC ≥95% .

Q. How to optimize interdisciplinary collaboration for this compound research?

- Methodological Answer :

- Communication : Use standardized terminology (IUPAC names, SI units) and shared platforms (GitHub for code, OSF for data).

- Ethics : Address authorship order early and comply with institutional IRB protocols for human/animal studies .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing this compound dose-response relationships?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill-Langmuir equations for EC₅₀/IC₅₀ calculations.

- Error Reporting : Use 95% confidence intervals, not just p-values.

- Visualization : Generate dose-response curves with Prism or R (ggplot2), highlighting outliers and R² values .

Q. How to ensure compliance with journal-specific formatting for this compound studies?

- Methodological Answer :

- Templates : Use journal-provided LaTeX/Word templates (e.g., Beilstein Journal of Organic Chemistry guidelines).

- Supplemental Data : Adhere to limits (e.g., ≤5 synthetic procedures in main text) and cite supporting information files clearly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.